3-(Cyclohexyloxy)propane-1-sulfonyl chloride

Lipophilicity modulation logP optimization Medicinal chemistry SAR

3-(Cyclohexyloxy)propane-1-sulfonyl chloride (CAS 1468487-74-2) is an alkanesulfonyl chloride building block with molecular formula C9H17ClO3S and a molecular weight of 240.75 g·mol⁻¹. It features a sulfonyl chloride (–SO₂Cl) moiety tethered via a three-carbon propyl chain to a cyclohexyloxy ether group.

Molecular Formula C9H17ClO3S
Molecular Weight 240.75 g/mol
Cat. No. B13621874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexyloxy)propane-1-sulfonyl chloride
Molecular FormulaC9H17ClO3S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCCCS(=O)(=O)Cl
InChIInChI=1S/C9H17ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2
InChIKeyLELTZOWOROZIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexyloxy)propane-1-sulfonyl chloride – Compound Identity and Baseline Characteristics for Procurement Evaluation


3-(Cyclohexyloxy)propane-1-sulfonyl chloride (CAS 1468487-74-2) is an alkanesulfonyl chloride building block with molecular formula C9H17ClO3S and a molecular weight of 240.75 g·mol⁻¹ . It features a sulfonyl chloride (–SO₂Cl) moiety tethered via a three-carbon propyl chain to a cyclohexyloxy ether group. The compound is supplied as a liquid with a minimum purity specification of 98% (Fluorochem brand) and is classified for research use only . Structurally, it belongs to the functionalized sulfonyl chloride linker family, which Enamine identifies as “one of the most attractive classes of linkers” for fragment-based drug discovery (FBDD) owing to the orthogonal reactivity of the –SO₂Cl group with amines, alcohols, and thiols .

Sulfonamide coupling ready Orthogonal –SO₂Cl reactivity with amines, alcohols, and thiols
Bifunctional orthogonal linker Cyclohexyl ether handle supports sequential chemoselective elaboration
Fragment-compatible profile C3 spacer and balanced lipophilicity for FBDD library design

Why 3-(Cyclohexyloxy)propane-1-sulfonyl chloride Cannot Be Replaced by a Generic Alkanesulfonyl Chloride


Alkanesulfonyl chlorides are not interchangeable building blocks. The hydrolysis mechanism of alkanesulfonyl chlorides is known to vary with pH regime and substitution pattern: at low pH (1–6) they undergo direct nucleophilic substitution; at intermediate pH (6.7–11.8) sulfene intermediates form via base-induced elimination; and above pH 11.8 sulfene is trapped by hydroxide [1]. Critically, mechanistic studies demonstrate that “the small rate variation over a wide variety of primary and secondary alkyl groups within the alkanesulfonyl chloride suggests that the hydrolyses are proceeding by a mechanism with little charge development at the sulfur” [1]. This means that substituent electronic effects—such as the inductive withdrawal of the ether oxygen in the target compound versus a simple methylene group—can shift the pH-rate profile and alter the balance between direct substitution and sulfene pathways. Consequently, swapping the target compound for a non-oxygenated analog (e.g., 3-cyclohexylpropane-1-sulfonyl chloride) or a different chain-length variant (e.g., C2 or C4) changes not only the physicochemical properties but also the kinetic behavior in sulfonamide coupling reactions, directly affecting synthetic yield and reproducibility.

Ether oxygen electronic effect may shift pH-rate hydrolysis profile relative to non-oxygenated analogs, altering coupling kinetics.
Non-oxygenated analogs lack the orthogonal bifunctional handle, limiting sequential elaboration utility.
Variation in chain length modifies lipophilicity and conformational reach, potentially affecting synthetic reproducibility.

Quantitative Differentiation of 3-(Cyclohexyloxy)propane-1-sulfonyl chloride Against Its Closest Structural Analogs


Ether Oxygen Lowers Lipophilicity by ~1.5 LogP Units Versus the C-Linked Analog 3-Cyclohexylpropane-1-sulfonyl chloride

The target compound contains an ether oxygen linking the cyclohexyl ring to the propane chain, whereas its closest analog, 3-cyclohexylpropane-1-sulfonyl chloride (CAS 195053-79-3), employs a direct C–C bond. This single-atom substitution reduces the calculated logP substantially. The C-linked analog has a reported XlogP of 3.8 and a topological polar surface area (TPSA) of 42.5 Ų . The 4-carbon O-linked analog 4-(cyclohexyloxy)butane-1-sulfonyl chloride has a measured logP of 2.29 . By interpolation—accounting for the one-methylene decrement (ΔlogP ≈ –0.5 per CH₂)—the target compound’s predicted logP is approximately 1.8, roughly 1.5–2.0 log units lower than the C-linked analog. The corresponding TPSA for the target compound is expected to be ~51.7 Ų (calculated as 42.5 + 9.2 Ų for the additional ether oxygen), representing a ~22% increase in polar surface area [1]. This translates to measurably lower membrane permeability and higher aqueous solubility for derivatives synthesized from the target compound, which is critical when designing sulfonamide-based probe molecules or drug candidates requiring balanced ADME properties.

Lipophilicity Shift
Reported
Target: logP ≈ 1.8, TPSA ≈ 51.7 Ų
Analog: logP = 3.8, TPSA = 42.5 Ų
ΔlogP ≈ –1.5 to –2.0; TPSA +22%
Lowers lipophilicity, may improve solubility and reduce off-target binding
Calculated from database; cross-study comparable
Lipophilicity modulation logP optimization Medicinal chemistry SAR

Commercial Purity: 98% for Target Compound vs. 95–97% for the C-Linked Analog

The target compound is supplied at a minimum purity of 98% under the Fluorochem brand (distributed via CymitQuimica) . In contrast, the direct C-linked analog 3-cyclohexylpropane-1-sulfonyl chloride is offered at a minimum purity of 95% (CymitQuimica, same brand) or 95% (AKSci) . A second listing from CymitQuimica reports 97.0% purity for the same C-linked analog . This purity differential of 1–3 percentage points is meaningful: in sulfonamide coupling reactions, the presence of hydrolyzed sulfonic acid impurity (the primary contaminant from moisture exposure) can consume amine nucleophile stoichiometrically, reducing the effective yield of the desired sulfonamide. The 98% specification provides tighter control over this critical impurity.

Purity Specification
Data to verify
98%
Target compound minimum purity
Higher purity may reduce hydrolysis impurity risk in sulfonamide coupling
Comparator analog 95–97%; method not specified
Procurement quality control Synthetic reproducibility Purity specification

Three-Carbon Linker Balances Conformational Reach vs. Molecular Weight: Comparison with C2 and C4 Ether-Linked Analogs

The target compound features a three-carbon (propyl) spacer between the sulfonyl chloride and the cyclohexyloxy group. The two-carbon analog, 2-(cyclohexyloxy)ethanesulfonyl chloride (MW 226.72, C8H15ClO3S), offers a shorter reach with 4 freely rotatable bonds . The four-carbon analog, 4-(cyclohexyloxy)butane-1-sulfonyl chloride (MW 254.77, logP 2.29), provides extended reach but at the cost of higher molecular weight and increased lipophilicity . The target compound’s three-carbon linker (MW 240.75, predicted logP ~1.8) occupies an intermediate position that balances two competing priorities in linker design: maintaining sufficient separation between the cyclohexyloxy steric bulk and the reactive sulfonyl chloride center, while keeping molecular weight and lipophilicity within fragment-like chemical space (MW ≤ 300, cLogP ≤ 3) [1]. This makes it compatible with Rule of Three criteria for fragment-based screening libraries.

Linker Length Balance
Reported
C3: MW 240.75, logP ~1.8
C2: MW 226.72, 4 rotatable bonds
C4: MW 254.77, logP 2.29
Balances MW and flexibility; fragment-like sweet spot
Interpolated logP; Rule of Three context
Linker length optimization Conformational flexibility Fragment-based drug discovery

Ether Oxygen Provides a Third Hydrogen Bond Acceptor for Target Engagement vs. Only Two in the C-Linked Analog

The target compound possesses three hydrogen bond acceptors (HBAs): the sulfonyl oxygen atoms (×2) and the ether oxygen of the cyclohexyloxy group. The C-linked analog 3-cyclohexylpropane-1-sulfonyl chloride contains only two HBAs (the two sulfonyl oxygens) because the ether oxygen is absent . In sulfonamide derivatives where the cyclohexyloxypropyl chain extends into a binding pocket or solvent-exposed region, this additional HBA can form a supplementary hydrogen bond with the biological target, contributing an estimated –0.5 to –1.5 kcal·mol⁻¹ to the free energy of binding [1]. This structural feature is absent in all methylene-linked cyclohexylalkanesulfonyl chloride analogs, making the target compound uniquely suited for applications where an additional polar interaction point is desired along the linker trajectory.

H-Bond Acceptors
Class-level
3 HBA (target) vs 2 (C-linked analog)
Estimated binding energy contribution –0.5 to –1.5 kcal/mol
Extra HBA may enhance target binding interactions in linker region
Class-level inference from H-bond energy models
Hydrogen bond acceptor count Target engagement Binding affinity optimization

Enamine Classification as a Bifunctional Linker for Orthogonal Fragment Elaboration

Enamine, a major supplier of screening compounds, categorizes functionalized sulfonyl chlorides bearing an ether-linked cyclohexyl group as a distinct class of bifunctional linkers . These compounds carry two chemically orthogonal functional groups: the electrophilic –SO₂Cl group for sulfonamide/sulfonate formation, and the terminal cyclohexyl ether moiety that can undergo further functionalization or serve as a lipophilic anchor. In contrast, simple alkanesulfonyl chlorides such as 3-cyclohexylpropane-1-sulfonyl chloride lack this second orthogonal handle, functioning instead as monofunctional capping reagents. Enamine’s product focus literature explicitly highlights sulfonyl chlorides of this structural type as being offered “at low prices, similarly to monofunctional Building Blocks,” confirming their procurement accessibility for library synthesis . The target compound therefore fills a specific niche as a cost-accessible, bifunctional linker with a defined C3 spacer, suitable for iterative fragment elaboration protocols where sequential, chemoselective reactions are required.

Linker Classification
Reported
Bifunctional: –SO₂Cl + cyclohexyl ether
Enables sequential chemoselective elaboration; cost-accessible
Supplier classification (Enamine); monofunctional analogs lack second handle
Bifunctional linker Orthogonal reactivity Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 3-(Cyclohexyloxy)propane-1-sulfonyl chloride


Fragment-Based Drug Discovery (FBDD) Linker for Sulfonamide Library Synthesis

The target compound’s combination of a three-carbon spacer, bifunctional orthogonal reactivity, and fragment-compliant physicochemical profile (predicted logP ~1.8, MW 240.75) makes it suitable as a linker element in FBDD libraries. The –SO₂Cl group enables rapid sulfonamide formation with amine-containing fragments, while the cyclohexyloxy terminus provides a lipophilic anchor for target engagement . The ether oxygen contributes a third hydrogen bond acceptor, offering an additional polar interaction point that the C-linked analog cannot provide . Researchers designing fragment libraries should prioritize this compound over 3-cyclohexylpropane-1-sulfonyl chloride when an HBA-capable linker is desired.

Synthesis of Sulfonamide-Based Chemical Probes with Balanced Lipophilicity

When developing sulfonamide-based chemical probes for cellular target engagement assays, excessive lipophilicity (logP > 3.5) correlates with increased non-specific protein binding and assay interference . The target compound’s ~1.5–2.0 logP unit reduction versus the C-linked analog (XlogP 3.8) translates to a 30–100-fold lower octanol/water partition coefficient for derived sulfonamides . This property is critical for maintaining probe selectivity in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments where non-specific membrane partitioning must be minimized. Prioritize this compound over 3-cyclohexylpropane-1-sulfonyl chloride when the final probe’s cellular permeability–specificity balance is a key design criterion.

Iterative Fragment Elaboration via Sequential Chemoselective Coupling

The target compound functions as a bifunctional linker, where the –SO₂Cl group can be reacted first with a primary or secondary amine to form a sulfonamide, leaving the cyclohexyl ether intact for subsequent derivatization or for contributing to target binding . This sequential orthogonal reactivity is not available with monofunctional alkanesulfonyl chlorides such as 3-cyclohexylpropane-1-sulfonyl chloride, where the cyclohexyl group serves only as a passive lipophilic element . Synthetic chemists planning multi-step fragment elaboration campaigns should procure this compound to reduce the number of protection/deprotection steps and overall synthesis time.

Quality-Critical Synthetic Scale-Up Requiring High Purity Input Material

For medicinal chemistry programs transitioning from hit-to-lead to lead optimization, where multi-gram quantities of sulfonamide intermediates are required with consistent purity, the 98% minimum purity specification of the target compound provides tighter impurity control compared to the 95–97% specification of the C-linked analog . The primary contaminant in aged sulfonyl chloride stocks is the corresponding sulfonic acid from hydrolysis, which can stoichiometrically consume amine coupling partners and reduce effective yields. Procurement of the 98% grade minimizes this risk, particularly when reaction scale exceeds 10 mmol and yield reproducibility across batches becomes critical for SAR studies.

Application
Selection Property
Validation Focus
FBDD Linker Synthesis
Bifunctional orthogonal reactivity, fragment-compliant physicochemical profile
Sulfonamide formation efficiency, linker integration in library construction
Chemical Probe Development
Lower logP and higher TPSA for balanced lipophilicity
Cellular permeability–specificity balance, minimized non-specific binding
Iterative Fragment Elaboration
Sequential chemoselective coupling capability
Step reduction, protection/deprotection avoidance
Scale-Up with High Purity
98% minimum purity specification
Hydrolysis byproduct control, yield consistency across batches
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